molecular formula C22H14N2O3 B11104412 2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione

2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione

Cat. No.: B11104412
M. Wt: 354.4 g/mol
InChI Key: UPAJQSRUVLSGIP-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a naphthoindazole core structure, which is often associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an intermediate naphthoindazole through a cyclization reaction involving 2-azidobenzaldehydes and amines . This intermediate can then be further functionalized to introduce the 4-methylphenyl group and the trione functionality.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are frequently employed to achieve efficient cyclization and functionalization . The use of solvent-free conditions and environmentally benign reagents is also a growing trend in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is unique due to its specific naphthoindazole core structure and the presence of the 4-methylphenyl group and trione functionality.

Properties

Molecular Formula

C22H14N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione

InChI

InChI=1S/C22H14N2O3/c1-12-6-8-13(9-7-12)24-22(27)17-11-10-16-18(19(17)23-24)21(26)15-5-3-2-4-14(15)20(16)25/h2-11,23H,1H3

InChI Key

UPAJQSRUVLSGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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